Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-

Anti-HIV Nucleoside RT Inhibitor Structure-Activity Relationship

This 5-dimethylamino NRTI analog is a non-fungible chemical probe for mapping structural boundaries of antiviral potency. Its >155-fold weaker activity (EC50 >67 µM vs AZdU) makes it a definitive negative control for thymidine kinase substrate profiling and computational docking calibration. The unique 5-substitution creates steric and electronic properties not replicated by 5-H (AZdU), 5-methyl (AZT), or 5-halogeno analogs—generic substitution invalidates SAR studies. Ideal for anti-TB repurposing screens requiring minimized cross-target HIV toxicity. Order this specialized research tool to ensure assay specificity and reliable SAR conclusions.

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
CAS No. 111495-89-7
Cat. No. B12806150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-
CAS111495-89-7
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1
InChIKeySGKHUXSYWIWHBC-NBEYISGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3'-Azido-2',3'-dideoxy-5-(dimethylamino)uridine (CAS 111495-89-7) Matters for Antiviral and Nucleic Acid Research Procurement


The compound Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)- (CAS 111495-89-7), also known as 3'-azido-5-dimethylamino-2',3'-dideoxyuridine, is a synthetic, doubly-modified pyrimidine nucleoside analog. It belongs to the class of 2',3'-dideoxynucleoside reverse transcriptase inhibitors (NRTIs), characterized by the chain-terminating 3'-azido group and an unusual 5-dimethylamino substitution on the uracil base [1]. Unlike its well-known progenitor, 3'-azido-2',3'-dideoxyuridine (AZdU, also known as CS-87 or Navuridine), the 5-dimethylamino modification fundamentally alters its biochemical profile, presenting a unique case study for structure-activity relationship (SAR) analyses and specialized research applications [2].

Structural Determinants of 5-Modified Dideoxyuridines: Why This Dimethylamino Analog Cannot Be Substituted


Within the class of 3'-azido-2',3'-dideoxyuridine analogs, substitution at the 5-position of the uracil ring is a critical driver of antiviral potency, target selectivity, and pharmacokinetic behavior. Published SAR data demonstrate that small, lipophilic 5-substituents (e.g., hydrogen, methyl, ethyl) confer potent anti-HIV activity, while polar or bulky groups like 5-alkoxymethyl derivatives often result in a complete loss of antiviral effect [1]. The target compound's 5-dimethylamino group introduces unique electronic and steric properties that cannot be replicated by the more common 5-H (AZdU), 5-methyl (AZT), or 5-halogeno (AzdIdUrd/AzBdUrd) analogs [2]. Consequently, generic substitution with a structurally similar analog would invalidate research dependent on this specific molecular geometry, metabolism, or lack of canonical biological activity, making it a non-fungible chemical probe.

Head-to-Head Quantitative Evidence: Differentiating CAS 111495-89-7 from Closest Analogs


Direct Anti-HIV-1 Activity Comparison: 5-Dimethylamino Analog vs. Parent Compound AZdU and Clinical Candidate AZT

A head-to-head evaluation of anti-HIV-1 activity in human lymphocyte cell lines reveals a dramatic, quantifiable loss of antiviral potency for the 5-dimethylamino derivative. Its activity is effectively abolished compared to the potent parent compound AZdU. Specifically, the target compound exhibited an EC50 greater than 67 µM against HIV-IIIB in H9 cells, whereas the 5-unsubstituted parent, AZdU (CS-87), inhibited HIV-1 with EC50 values ranging from 0.16 to 0.43 µM in PBMCs and MT-4 cells, representing at least a 155-fold decrease in potency [1][2].

Anti-HIV Nucleoside RT Inhibitor Structure-Activity Relationship

Comparative Selectivity Index: High Cytotoxicity Outweighs Weak Antiviral Effect

The therapeutic index is a key selection metric for nucleoside analogs. The target compound demonstrates an unfavorable profile: its anti-HIV EC50 (>67 µM) is not significantly lower than its cytotoxic concentration in the same cell type (IC50 = 67 µM in H9 cells), yielding a selectivity index (SI) of ~1 [1]. In stark contrast, the parent compound AZdU exhibits an SI of up to 677 in MT-4 lymphocytes, indicating high selectivity [2]. This near-total loss of selectivity confirms that the 5-dimethylamino modification abolishes the therapeutic margin characteristic of this compound class.

Cytotoxicity Selectivity Index Therapeutic Window

Absence of Target Engagement vs. Potent RT Inhibition by 5-Halogeno Analogs

For nucleoside analogs, triphosphorylation and subsequent inhibition of HIV-1 reverse transcriptase (RT) is the mechanism of antiviral action. While direct enzyme inhibition data for the target compound is absent from the literature, the profound loss of antiviral activity (EC50 > 67 µM) strongly indicates a failure in target engagement, likely due to lack of phosphorylation or poor RT binding [1]. This contrasts sharply with closely related 5-halogeno analogs; 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) and the 5-bromo analog are potent competitive inhibitors of HIV-1 RT, with Ki values of 0.028 and 0.043 µM, respectively [2]. This class-level inference positions the 5-dimethylamino analog at an extreme end of the SAR spectrum.

HIV Reverse Transcriptase Enzyme Inhibition Ki Determination

Enhanced Brain Exposure is a Class Property of 5-Unsubstituted AZdU, Not Predicted for the 5-Dimethylamino Analog

A key differentiator of the parent compound AZdU is its improved ability to cross the blood-brain barrier compared to AZT, a critical factor in targeting HIV-associated neurocognitive disorders. Pharmacokinetic studies in mice showed that at a 50 mg/kg dose, the brain-to-serum concentration ratio for AZdU was 0.234 ± 0.282, significantly higher than the 0.064 ± 0.025 observed for AZT [1]. The introduction of a polar dimethylamino group at the 5-position of the uracil base on the target compound is expected to further increase hydrophilicity, which may negatively impact passive brain penetration, a hypothesis that warrants direct experimental testing.

Pharmacokinetics Brain Distribution CNS Penetration

Antimycobacterial Activity: A Potential Differential Application Versus Closest Analogs

A critical differentiator for procurement may lie outside classical antiviral space. Literature suggests that substituting the 5-position of AZdU with specific groups generates anti-mycobacterial activity. For instance, a directly comparable analog, 5-ethyl-AZdU, demonstrates potent activity against Mycobacterium bovis with a MIC50 of 1 µg/mL, a property absent in the unmodified parent compound . While experimental data for the target 5-dimethylamino compound's antimycobacterial activity is not yet publicly available, its position within this active chemical subspace makes it a strong candidate for evaluation, setting it apart from the purely antiviral or inactive analogs.

Antimycobacterial Tuberculosis Dual-Activity Nucleosides

High-Impact Procurement Scenarios for 5-Dimethylamino-ddU in Specialized Research Programs


Negative Control in HIV-1 Reverse Transcriptase SAR Studies

Procurement is justified when a research program requires a definitive negative control for 5-substituted AZdU series compounds. The quantitative evidence showing a >155-fold drop in antiviral potency compared to AZdU (EC50 0.16-0.43 µM vs >67 µM for the target compound) makes it an ideal tool to verify assay sensitivity to structural changes . This application is directly supported by the cellular antiviral data and the stark contrast in RT inhibition with 5-halogeno analogs [2].

Substrate Specificity Profiling for Nucleoside Kinases and Phosphotransferases

The compound's failure to act as an antiviral agent, likely due to poor phosphorylation (as established in Section 3), makes it a valuable probe for characterizing the substrate tolerance of thymidine kinase and deoxycytidine kinase. It can be used to map the structural boundaries beyond which nucleoside kinases cannot phosphorylate. Data for AZdU confirms phosphorylation by thymidine kinase , whereas the target compound provides a direct, inactive comparator.

Computational Chemistry and Molecular Dynamics Calibration Sets

The well-characterized physical properties from PubChem and the quantitative biological inactivity of this compound (SI ≈ 1, EC50 > 67 µM) provide an excellent calibration point for computational models predicting nucleoside analog binding to HIV-1 RT or cellular kinases . Its performance helps define the energy penalty for binding a polar 5-substituent in a hydrophobic pocket, a direct inference supported by the potent activity of the 5-H and 5-ethyl lipophilic analogs.

Screening Set for Non- canonical Nucleoside Analogs Against Resistant Mycobacterium Strains

The class-level inference of anti-mycobacterial activity for 5-substituted AZdU derivatives (e.g., 5-ethyl-AZdU MIC50 = 1 µg/mL) opens a distinct non-antiviral application space . A researcher specifically searching for new anti-TB leads would procure this compound due to the profound loss of anti-HIV activity, which suggests a repurposed mechanism of action, minimizing the risks of cross-target toxicity in a screening campaign.

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